N-methyl-2,3-dihydro-1-benzofuran-5-amine
Overview
Description
“N-methyl-2,3-dihydro-1-benzofuran-5-amine” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “N-methyl-2,3-dihydro-1-benzofuran-5-amine” is 1S/C9H11NO/c1-10-8-2-3-9-7 (6-8)4-5-11-9/h2-3,6,10H,4-5H2,1H3 .Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1-benzofuran-5-amine” is a liquid at room temperature . It has a molecular weight of 149.19 .Scientific Research Applications
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Anti-tumor Activity
- Field : Medical and Pharmaceutical Research .
- Application : Benzofuran derivatives have been found to exhibit strong anti-tumor activities .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative and the type of tumor being targeted. Typically, these compounds are synthesized and then tested in vitro against various cancer cell lines .
- Results : For example, a certain substituted benzofuran was found to have significant cell growth inhibitory effects on various types of cancer cells .
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Anti-hepatitis C Virus Activity
- Field : Virology and Pharmaceutical Research .
- Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
- Method : The compound is likely tested in vitro against the hepatitis C virus, although the specific experimental procedures were not detailed in the source .
- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
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Organic n-Doping Technology
- Field : Organic Electronics .
- Application : Benzofuran derivatives can be used in organic n-doping technology .
- Method : The specific methods of application or experimental procedures would depend on the specific device being manufactured .
- Results : The results of this research will be useful for identifying applications of current organic n-doping technology and will drive the design of next-generation n-type dopants that are air stable and capable of doping low-electron-affinity host materials in organic devices .
Safety And Hazards
properties
IUPAC Name |
N-methyl-2,3-dihydro-1-benzofuran-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXGHOHECTHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1-benzofuran-5-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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